molecular formula C24H29FO6 B564427 delta14-Triamcinolone acetonide CAS No. 1260149-96-9

delta14-Triamcinolone acetonide

Cat. No. B564427
M. Wt: 432.488
InChI Key: ZIASJPXEBODFKN-VZFRDGCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta14-Triamcinolone acetonide is a molecule that contains a total of 60 atoms, including 29 Hydrogen atoms, 24 Carbon atoms, 6 Oxygen atoms, and 1 Fluorine atom . It also contains a total of 64 bonds, including 35 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and various ring structures .


Synthesis Analysis

The synthesis of delta14-Triamcinolone acetonide involves various analytical methods such as High-Performance Liquid Chromatography (HPLC) and spectrofluorimetric methods . A study reported the development of a simple, rapid, precise, and accurate high-performance chromatography method for simultaneous estimation of Nystatin and Triamcinolone acetonide in a synthetic mixture .


Molecular Structure Analysis

The molecular structure of delta14-Triamcinolone acetonide is complex, with multiple ring structures, including two five-membered rings, three six-membered rings, one eight-membered ring, one nine-membered ring, two ten-membered rings, and one twelve-membered ring . A high-resolution crystal structure of the glucocorticoid receptor in complex with triamcinolone acetonide has been reported .


Chemical Reactions Analysis

Triamcinolone acetonide is a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory properties. It binds to a specific cytosolic glucocorticoid receptor and then interacts with the glucocorticoid receptor response element on DNA, modifying gene expression . Pharmacokinetic studies have shown that the biological effect of triamcinolone acetonide is equivalent to that of triamcinolone hexacetonide if used at double the dosage .


Physical And Chemical Properties Analysis

In the formulation design and development of triamcinolone acetonide, different inactive substances have been used at different stages in different proportions during the manufacturing procedure . Excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume have been accomplished to meet the requirements of the eye treatment products .

Scientific Research Applications

Ophthalmic Applications

Triamcinolone acetonide has been extensively used in ophthalmic treatments. It has shown effectiveness in treating macular edema, as demonstrated by Uckermann et al. (2005), who found that it inhibits osmotic swelling of retinal glial cells, contributing to its edema-resolving effect in patients (Uckermann et al., 2005). Jermak et al. (2007) provided a comprehensive review of its use in treating retinal vasculature disease and uveitis (Jermak et al., 2007). Additionally, its application in vitrectomy and for treating diabetic macular edema and age-related macular degeneration has been noted by Hui Yan (2003) and Danis et al. (2000), respectively (Hui Yan, 2003)(Danis et al., 2000).

Transdermal Delivery

Research by Yang et al. (2006) explored the transdermal delivery system of triamcinolone acetonide, using phonophoresis to enhance its permeability (Yang et al., 2006).

Pharmaceutical Analysis and Formulation

Vuddagiri and Boddu (2021) discussed a high-performance liquid chromatographic method for quantifying triamcinolone acetonide in pharmaceutical dosage forms, indicating its importance in drug analysis (Vuddagiri & Boddu, 2021). Additionally, Nazir et al. (2021) worked on formulating a new ophthalmic suspension of triamcinolone acetonide, emphasizing the need for innovative drug delivery systems (Nazir et al., 2021).

Therapeutic Efficacy

Jonas et al. (2006) reviewed the therapeutic efficacy of intravitreal triamcinolone acetonide for various intraocular diseases, highlighting its role in improving visual acuity and reducing intraocular inflammation (Jonas et al., 2006).

Safety And Hazards

Triamcinolone acetonide is suspected of causing cancer. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical attention/advice if exposed or concerned .

Future Directions

Triamcinolone acetonide is the most frequently used intraocular synthetic corticosteroid. Using nanoparticle-based triamcinolone acetonide delivery systems has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases . A controlled clinical study on the efficacy and safety of periocular triamcinolone acetonide injection for treating ocular myasthenia gravis has been reported .

properties

IUPAC Name

(1S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3/t15-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIASJPXEBODFKN-VZFRDGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155055
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta14-Triamcinolone acetonide

CAS RN

1260149-96-9
Record name delta14-Triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260149969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta14-Triamcinolone acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.14-TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779SU8O2KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta14-Triamcinolone acetonide
Reactant of Route 2
delta14-Triamcinolone acetonide
Reactant of Route 3
delta14-Triamcinolone acetonide
Reactant of Route 4
delta14-Triamcinolone acetonide
Reactant of Route 5
delta14-Triamcinolone acetonide
Reactant of Route 6
delta14-Triamcinolone acetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.